molecular formula C11H8Cl2N2O2 B2831323 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 133113-04-9

3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2831323
CAS RN: 133113-04-9
M. Wt: 271.1
InChI Key: HADPRTBSIZWBBE-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 3-(2,4-dichlorophenyl)-1-methylpyrazole-5-carboxylic acid (DCPMP), is a carboxylic acid that has been widely studied due to its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and organic solvents. DCPMP is a potent inhibitor of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins, and has been used to study the biochemical and physiological effects of these enzymes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Regiospecific Synthesis and Crystallographic Study : A study focused on the synthesis of a related compound, demonstrating regiospecific synthesis and the importance of single-crystal X-ray analysis for unambiguous structure determination. This highlights the significance of accurate structural analysis in the synthesis of complex organic compounds like pyrazole derivatives (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Modifications

  • Functionalization Reactions : Research on the functionalization of 1H-pyrazole-3-carboxylic acid, a structurally similar compound, has been explored. The study provides insights into the reactions and potential modifications that can be applied to pyrazole carboxylic acids, which could be relevant for the compound (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Anticancer Potential

  • Antimicrobial and Anticancer Activity : A study synthesizing novel pyrazole derivatives from a related compound showed significant antimicrobial and anticancer activity. This indicates the potential therapeutic applications of pyrazole carboxylic acids in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).

Fluorescent Properties

  • Fluorescent Property Evaluation : A study on the synthesis of triaryl-2-pyrazolines, closely related to the compound of interest, highlighted their fluorescent properties. This suggests potential applications in fields requiring fluorescence-based detection or analysis (Hasan, Abbas, & Akhtar, 2011).

Computational Studies and Material Properties

  • Nonlinear Optical Properties : Pyrazole carboxylates were studied for their nonlinear optical properties, which is essential for applications in photonics and optical materials. Such studies can provide a framework for understanding the optical properties of similar compounds (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Future Directions

The future directions for research on “3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” could involve further exploration of its synthesis, properties, and potential applications. For instance, biocatalysis is a promising field for the synthesis of chiral drug intermediates, and this compound could potentially be explored in this context .

properties

IUPAC Name

5-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-15-10(11(16)17)5-9(14-15)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADPRTBSIZWBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 5-(2,4-dichlorophenyl)-2-methyl-2H-pyrazole-3-carboxylate (2.98 g) was added to ethanol (50 ml), and sodium hydroxide (5.0 g) was added thereto at a room temperature under stirring, and subsequently the mixture was heated and stirred for 60 minutes. The mixture was adjusted to pH 5 by addition of 2-N hydrochloric acid, and the precipitated crystal was separated by filtration and subjected to through circulation drying to give the title compound (1.90 g, 70%) as a white powder.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

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